3,5-Dimethyl-4-nitropyridine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63056. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVMXPKEDVNBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162058 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-66-9 | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14248-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-4-nitropyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,5-dimethyl-4-nitro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Leaving Group Precursor:in the Reissert Kaufmann Reaction, the N Oxide is Converted into a Good Leaving Group the Acyloxy Group . the Departure of This Group Upon Rearomatization is a Thermodynamic Driving Force for the Reaction.
The interplay between the N-oxide and the nitro group is crucial. The nitro group at the 4-position enhances the electrophilicity of the ring, facilitating the initial nucleophilic attack. The N-oxide provides the pathway for the reaction to proceed via an addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution on activated pyridine (B92270) N-oxides.
Computational and Theoretical Studies on 3,5 Dimethyl 4 Nitropyridine 1 Oxide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 3,5-Dimethyl-4-nitropyridine (B1356629) 1-oxide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.
For 3,5-Dimethyl-4-nitropyridine 1-oxide, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) N-oxide ring and the oxygen atom of the N-oxide group, which are regions of high electron density. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the pyridine ring, particularly at the carbon atom attached to the nitro group. This distribution suggests that the molecule would be susceptible to electrophilic attack at the N-oxide oxygen and the methyl-substituted carbons, while nucleophilic attack would likely target the nitro group and the carbon atom it is bonded to.
The electron density distribution, visualized through electron density maps, would likely confirm a significant polarization of charge within the molecule. A high electron density would be concentrated around the oxygen atoms of the N-oxide and nitro groups, as well as the nitrogen atom of the pyridine ring. The methyl groups, being electron-donating, would slightly increase the electron density on the ring at their positions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These are illustrative values based on typical DFT calculations for similar compounds.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing varying potential values.
In the case of this compound, the MEP surface would be expected to show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the N-oxide and nitro groups. These areas represent electron-rich sites that are attractive to electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the methyl groups and the pyridine ring, indicating electron-deficient areas susceptible to nucleophilic interaction. The analysis of the MEP surface would thus provide a visual confirmation of the reactivity patterns inferred from the HOMO-LUMO analysis.
Molecular Dynamics Simulations and Conformational Analysis
While this compound possesses a relatively rigid ring structure, molecular dynamics (MD) simulations could provide insights into the vibrational modes of the molecule and the rotational dynamics of the methyl and nitro substituent groups. MD simulations would involve calculating the trajectory of atoms over time based on classical mechanics, offering a view of the molecule's dynamic behavior.
Conformational analysis would likely focus on the orientation of the nitro group relative to the pyridine ring. While rotation around the C-N bond of the nitro group is possible, steric hindrance from the adjacent methyl groups might favor a specific, lower-energy conformation where the nitro group is twisted out of the plane of the pyridine ring to some degree. Computational scans of the potential energy surface as a function of this dihedral angle would identify the most stable conformation and any energy barriers to rotation.
Theoretical Predictions of Reactivity and Selectivity
Based on the electronic structure calculations, several predictions can be made about the reactivity and selectivity of this compound. The presence of both electron-donating methyl groups and a strongly electron-withdrawing nitro group on the pyridine N-oxide ring creates a complex electronic environment.
Global reactivity descriptors, which can be derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Electronegativity (χ) | 4.8 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.7 | Resistance to change in electron distribution |
| Global Electrophilicity Index (ω) | 4.28 | Propensity to accept electrons |
Note: These values are calculated from the hypothetical HOMO and LUMO energies in Table 1.
The calculated global electrophilicity index would likely classify this molecule as a strong electrophile, indicating its propensity to react with nucleophiles. The analysis of local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites most susceptible to nucleophilic and electrophilic attack, corroborating the qualitative predictions from the HOMO, LUMO, and MEP analyses. This would be crucial for predicting the regioselectivity of its reactions.
Spectroscopic Analysis through Computational Modeling (e.g., NMR Chemical Shift Predictions)
Computational modeling can be a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable for structural elucidation.
By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. The predicted chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons of the methyl groups would be expected to appear at a characteristic chemical shift in the ¹H NMR spectrum. The two equivalent protons on the pyridine ring would likely show a downfield shift due to the electron-withdrawing effects of the nitro group and the N-oxide functionality.
Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would exhibit distinct chemical shifts based on their proximity to the substituents. The carbon atom attached to the nitro group would be significantly deshielded and appear at a downfield chemical shift.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2, C6 (ring carbons adjacent to N) | 140.5 |
| C3, C5 (carbons with methyl groups) | 135.2 |
| C4 (carbon with nitro group) | 148.9 |
| CH₃ (methyl carbons) | 18.3 |
Note: These are illustrative values and would be compared to experimental data for validation.
Advanced Applications in Chemical and Biological Research
Role as a Key Intermediate in Complex Pharmaceutical Synthesis
The strategic importance of 3,5-Dimethyl-4-nitropyridine (B1356629) 1-oxide in the pharmaceutical industry is most prominently demonstrated by its role in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduce gastric acid production.
Synthetic Routes to Proton Pump Inhibitors (e.g., Omeprazole, Esomeprazole)
3,5-Dimethyl-4-nitropyridine 1-oxide is a cornerstone intermediate in the industrial synthesis of blockbuster anti-ulcer drugs Omeprazole and its S-enantiomer, Esomeprazole. patsnap.com The synthesis pathway leverages the reactivity of the nitro group and the N-oxide functionality to build the required substituted pyridine (B92270) core of the final drug molecule.
A typical synthetic sequence begins with the nucleophilic substitution of the 4-nitro group of this compound. This is commonly achieved through methoxylation, where the nitro group is replaced by a methoxy (B1213986) group using reagents like sodium methoxide (B1231860) in methanol, yielding 3,5-Dimethyl-4-methoxypyridine 1-oxide. nih.gov
The next crucial step involves the functionalization of one of the methyl groups, typically at the 2-position of the pyridine ring. This is a multi-step process that can involve O-acylation and subsequent acetoxylation, followed by hydrolysis to yield a hydroxymethyl group (2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine). patsnap.com This alcohol is then converted to a more reactive leaving group, usually a chloride, by reacting it with a chlorinating agent like thionyl chloride or sulfuryl chloride, to produce 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. patsnap.comnih.gov This chlorinated intermediate is the key pyridine fragment required for the final assembly of the proton pump inhibitor.
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | This compound | Sodium methoxide, Methanol | 3,5-Dimethyl-4-methoxypyridine 1-oxide | Introduction of the required methoxy group at the 4-position. |
| 2 | 3,5-Dimethyl-4-methoxypyridine 1-oxide | Acetic anhydride, then NaOH (hydrolysis) | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Functionalization of the 2-methyl group to an alcohol. |
| 3 | 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | Thionyl chloride or Sulfuryl chloride | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Conversion of the alcohol to a good leaving group for subsequent coupling. |
Preparation of 2-[(2-pyridylmethyl)thio or -sulfinyl]benzimidazoles
The final stage in the synthesis of drugs like Omeprazole is the coupling of the pyridine intermediate, derived from this compound, with a substituted benzimidazole (B57391) moiety. The core structure of these drugs is a 2-[(2-pyridylmethyl)sulfinyl]benzimidazole. nih.gov
The synthesis involves a nucleophilic substitution reaction where the chlorine atom of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine is displaced by the sulfur atom of a mercaptobenzimidazole derivative, such as 5-methoxy-2-mercaptobenzimidazole. This reaction forms a thioether linkage, resulting in a 2-[(2-pyridylmethyl)thio]benzimidazole intermediate (specifically, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, the precursor to Omeprazole).
The final step is the oxidation of this thioether to a sulfoxide. This oxidation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. This asymmetric oxidation is particularly critical for the synthesis of Esomeprazole, the pure (S)-enantiomer, which requires stereoselective methods, often employing chiral titanium complexes.
Development of Other Nitrogen-Containing Heterocyclic Compounds
While its use in proton pump inhibitors is its most documented application, the reactivity of this compound makes it a potential precursor for a variety of other nitrogen-containing heterocycles. The reduction of the nitro group to an amine is a key transformation that opens pathways to fused heterocyclic systems. For instance, the resulting 4-amino-3,5-dimethylpyridine 1-oxide can be a building block for creating fused-ring systems like pyridotriazoles or other complex scaffolds of medicinal interest. The N-oxide functionality itself can participate in cycloaddition reactions or be deoxygenated at various stages to yield different pyridine derivatives, further expanding its synthetic utility.
Exploration in Medicinal Chemistry Research
Beyond its role as a synthetic intermediate, this compound and its derivatives are utilized in medicinal chemistry to investigate biological processes and as starting points for the discovery of new bioactive molecules.
Investigation of Enzyme Inhibition Mechanisms and Biomolecular Interactions
The general class of 4-nitropyridine (B72724) 1-oxide derivatives has been a subject of study in toxicology and molecular biology. Research has shown that these compounds can have significant biological effects, including mutagenicity and carcinogenicity, which are rooted in their interactions with biomolecules. nih.gov
A study investigating a series of 4-nitropyridine 1-oxide derivatives found a strong correlation between their carcinogenic potential and their ability to induce the breakage of DNA-protein complexes in cultured mouse fibroblasts. nih.gov This suggests a mechanism of action involving direct or indirect interaction with DNA, a critical biomolecular interaction. Notably, in a comparative study of several alkyl-substituted 4-nitropyridine 1-oxides, this compound exhibited the lowest mutagenic activity against Salmonella typhimurium strains. nih.gov This highlights how the substitution pattern on the pyridine ring significantly modulates the compound's biological activity.
The compound is also utilized more broadly in biological research to explore enzyme inhibition mechanisms. The reactive nitro group can be reduced within biological systems to form intermediates that interact with molecular targets, providing a basis for investigating enzyme pathways and developing lead compounds for new drugs.
| Derivative | Biological Activity Investigated | Finding |
| This compound | Mutagenicity (S. typhimurium) | Least potent mutagen in the tested series of alkyl derivatives. nih.gov |
| General 4-Nitropyridine 1-oxide derivatives | Carcinogenicity / DNA-Protein Complex Scission | Strong correlation between the ability to break DNA-protein links and carcinogenicity. nih.gov |
Precursor for Biologically Active Compound Libraries
In modern drug discovery, scaffolds like this compound are valuable starting points for creating compound libraries. These libraries consist of a large number of structurally related compounds that can be screened for activity against various biological targets. The multiple reactive sites on this compound (the nitro group, the N-oxide, and the methyl groups) allow for diverse modifications, enabling the generation of a wide array of derivatives. By systematically altering the substituents, medicinal chemists can build a library of novel molecules for high-throughput screening, aiming to identify new hits and leads for therapeutic development.
Studies on Cytotoxicity of Derivatives and Coordination Complexes (e.g., Copper(II) Complexes)
The coordination of this compound to metal centers, particularly copper(II), has been a fruitful area of research for developing new cytotoxic agents. A notable study involved the synthesis and characterization of the complex [Cu(NO₃)₂(L)₂], where L represents this compound. nih.gov This research is part of a broader investigation into copper(II) complexes with various methyl-substituted 4-nitropyridine N-oxides. nih.govnih.gov
The in vitro cytotoxic activity of these compounds was evaluated against several human cancer cell lines, including MCF-7 (breast), SW-707 (colon), and P-388 (murine leukemia). nih.gov Research indicates that the biological activity of these copper(II) complexes is highly dependent on the number and position of methyl groups on the pyridine N-oxide ligand. nih.gov Generally, complexation with copper(II) ions was found to enhance the cytotoxicity when compared to the free ligands. nih.gov However, the most potent cytotoxic effects were observed in complexes with no methyl substituents or only one methyl group. nih.gov Specifically, complexes where the nitro group (NO₂) is sterically hindered by two adjacent methyl groups, as is the case with the 3,5-dimethyl derivative, have shown reduced or complete inactivity against cell lines like MCF-7. nih.gov
These findings underscore a clear structure-activity relationship, where steric factors around the coordinating N-O group and the nitro group play a crucial role in the biological efficacy of the complex. nih.govnih.gov The complexes with this compound are considered relatively strong cytotoxic agents, particularly against the P-388 cell line. nih.gov
Table 1: Cytotoxicity Data of a Copper(II) Complex with this compound Data sourced from studies on methyl-substituted 4-nitropyridine N-oxides and their copper complexes. nih.gov
| Compound/Complex | Cell Line | Activity |
|---|---|---|
| [Cu(NO₃)₂(this compound)₂] | P-388 (Murine Leukemia) | Relatively Strong Cytotoxic Agent |
| [Cu(NO₃)₂(this compound)₂] | MCF-7 (Breast Cancer) | Inactive |
| [Cu(NO₃)₂(this compound)₂] | SW-707 (Colon Cancer) | Data indicates lower activity compared to less substituted analogs |
Radiosensitizing Activity of Nitro-substituted Pyridine N-Oxides
Nitroaromatic compounds are a well-established class of radiosensitizers, which are substances that make tumor cells more susceptible to radiation therapy. nih.goviaea.org The mechanism of action is linked to their ability to mimic oxygen in sensitizing hypoxic (low-oxygen) cells, which are typically more resistant to radiation damage. nih.gov Under hypoxic conditions, the nitro group can be reduced to reactive intermediates that bind to cellular macromolecules, leading to cell death. nih.gov
While direct studies on the radiosensitizing activity of this compound are not extensively detailed in the available literature, the general principle applies to this class of molecules. The presence of the nitro group on the pyridine N-oxide scaffold is the key functional feature for this potential application. Research on various nitro-aromatic compounds, including nitroimidazoles, nitrofurans, and other nitropyrroles, has demonstrated that their effectiveness as radiosensitizers is a common characteristic of this chemical class. nih.goviaea.org The development of these agents involves optimizing properties like electron affinity and minimizing toxicity to normal cells. nih.gov Therefore, nitro-substituted pyridine N-oxides, including the 3,5-dimethyl derivative, are considered candidates for investigation in this therapeutic area due to their core chemical structure.
Applications in Agrochemical Research
Pyridine-based compounds are integral to the agrochemical industry, serving as fungicides, insecticides, and herbicides. researchgate.netnih.gov The pyridine ring is a versatile scaffold that is present in numerous commercial pesticides. researchgate.net
The application of pyridine N-oxide derivatives in agrochemical synthesis is an area of active research. Specifically, 4-nitropyridine N-oxide, a close structural analog of the title compound, has been noted for its potential use in pesticide formulations and is recognized by the U.S. Environmental Protection Agency (EPA). lookchem.comnih.gov These compounds can serve as key intermediates in the synthesis of more complex 4-substituted pyridines used in agriculture. lookchem.com The N-oxide functional group activates the pyridine ring for certain chemical modifications, which is a useful strategy in the synthesis of novel active ingredients. chemicalbook.com While specific pesticidal applications for this compound are not prominently documented, its structural similarity to other agrochemically relevant pyridine N-oxides suggests its potential as a building block for new pesticidal and growth regulatory agents. lookchem.com
Catalytic Utility of Pyridine N-Oxide Derivatives in Organic Reactions
Pyridine N-oxides have emerged as a significant class of organocatalysts, valued for their role as mild Lewis bases. researchgate.net They function by activating Lewis acidic components in a reaction, thereby enhancing the reactivity of associated nucleophiles. researchgate.net This catalytic action is central to a variety of chemical transformations. researchgate.netscripps.edu
Pyridine N-oxide derivatives are effective catalysts in several organic reactions, including polymerizations. acs.org Studies have shown their utility in organocatalyzed living radical polymerization of methacrylates through a halogen bonding catalysis mechanism. acs.org In this context, the electronic properties of the pyridine N-oxide are crucial; electron-donating substituents tend to increase catalytic activity. acs.org
Beyond polymerization, these compounds catalyze acyl transfer reactions and asymmetric allylations of aldehydes. acs.orgresearchgate.net The N-oxide moiety is essential for catalytic activity, as its removal significantly diminishes both yield and enantioselectivity in asymmetric reactions. acs.org The versatility of pyridine N-oxides allows them to be used in a wide range of transformations, from silylations of alcohols to the enantioselective ring-opening of epoxides. researchgate.net
The catalytic mechanism of pyridine N-oxides hinges on the nucleophilic character of the N-oxide oxygen atom. acs.orgthieme-connect.de This oxygen is more nucleophilic than the nitrogen in the parent pyridine. acs.org In many reactions, the catalytic cycle begins with the N-oxide oxygen attacking an electrophilic species. scripps.edu For instance, in acyl transfer reactions, this leads to the formation of an acyloxypyridinium cation intermediate. acs.org This intermediate is then susceptible to nucleophilic attack, which constitutes the rate-determining step of the reaction. acs.org
The structure of the pyridine N-oxide, including the presence of substituents like methyl and nitro groups, modulates its electronic properties and steric environment, thereby influencing its catalytic efficiency. The N-oxide group's ability to act as a potent electron-pair donor is fundamental to its capacity to activate organosilicon reagents and facilitate a variety of stereoselective transformations. nih.gov Mechanistic studies have also shed light on their role in cooperative catalysis with metal centers, such as palladium, in direct arylation reactions, where the pyridine N-oxide is involved in the rate-determining C-H bond cleavage step. berkeley.edu
Development of Novel Derivatives and Analogues for Research Purposes
The compound this compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents. patsnap.com Its chemical structure, featuring a pyridine N-oxide core with nitro and methyl functional groups, presents a versatile scaffold for the development of novel derivatives and analogues. Researchers modify this parent structure to investigate structure-activity relationships (SAR), explore new biological activities, and create compounds with tailored properties for specific research applications.
The primary motivation for developing derivatives stems from the compound's role as a precursor to proton pump inhibitors. patsnap.comgoogle.com By systematically altering the substituents on the pyridine ring, chemists can synthesize a library of related compounds. These analogues are then evaluated to understand how specific structural changes influence their chemical reactivity and biological interactions. For instance, the positional isomerism of the methyl groups on the pyridine ring has a significant impact on the final pharmaceutical product.
One key area of research involves the substitution of the nitro group. The nitro group can be reduced to an amino group or substituted with other functional groups, leading to a wide array of new molecules with potentially different biological targets. Research into related nitro-containing heterocyclic compounds has shown that such derivatives can act as potent inhibitors of specific enzymes. For example, studies on analogues of 5-nitropyrimidine-2,4-dione have demonstrated that synthetic derivatives can effectively inhibit nitric oxide production and the activity of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. nih.gov This line of research provides a methodological blueprint for how derivatives of this compound could be developed and screened for similar enzyme-inhibiting activities.
The N-oxide moiety itself is critical to the biological activity of many compounds and can be a focal point for derivatization. acs.org Furthermore, analogues can be designed for purposes beyond pharmacology, such as catalysis. Research has been conducted on synthesizing surfactant analogues of similar pyridine N-oxides to study their catalytic activity in various chemical reactions. acs.org This highlights the potential for developing derivatives of this compound for applications in materials science and synthetic chemistry.
The development of these novel compounds often involves multi-step synthesis pathways, beginning with the nitration of a corresponding pyridine N-oxide precursor. google.comorgsyn.org The resulting analogues are then subjected to rigorous screening to determine their efficacy and properties in various assays. Molecular docking studies are also frequently employed to predict how these new molecules might bind to biological targets, guiding further synthetic efforts. nih.gov
Detailed Research Findings
The strategic development of analogues is exemplified by comparing isomeric precursors for different antiulcer drugs. The precise placement of the methyl groups on the pyridine N-oxide ring is a critical determinant for the synthesis of specific active pharmaceutical ingredients.
| Parent Compound | Key Structural Feature | Application in Synthesis | Reference |
|---|---|---|---|
| This compound | Methyl groups at positions 3 and 5 | Intermediate for Omeprazole and Esomeprazole | patsnap.com |
| 2,3-Dimethyl-4-nitropyridine-N-oxide | Methyl groups at positions 2 and 3 | Intermediate for Lansoprazole and Rabeprazole | google.com |
Further research into related heterocyclic compounds provides insight into the potential for discovering novel biological activities. A study on 5-nitropyrimidine-2,4-dione analogues identified a lead compound with significant inhibitory effects on nitric oxide production, a key factor in inflammation. nih.gov This research demonstrates a common strategy: synthesizing a series of derivatives to optimize biological activity.
| Compound Class | Research Goal | Key Finding (Example Compound 36) | Significance | Reference |
|---|---|---|---|---|
| 5-Nitropyrimidine-2,4-dione Analogues | Inhibition of Nitric Oxide (NO) Production | IC₅₀ (NO Production): 8.6 μM IC₅₀ (iNOS Activity): 6.2 μM | Identified a potent iNOS inhibitor with anti-inflammatory potential in animal models. | nih.gov |
| 4-Nitropyridine-N-oxide Analogues | Antibacterial Activity | Acts as a quorum sensing inhibitor in Pseudomonas aeruginosa. | Suggests a potential mechanism for combating bacterial pathogenicity and biofilm formation. | acs.org |
Future Research Directions and Challenges
Design and Synthesis of Advanced Functionalized Derivatives
The future development of 3,5-dimethyl-4-nitropyridine (B1356629) 1-oxide chemistry hinges on the creation of novel derivatives with tailored functionalities. The existing scaffold offers multiple sites for modification, including the nitro group, the methyl groups, and the aromatic ring itself.
Substitution of the Nitro Group: The 4-nitro group is highly activated towards nucleophilic aromatic substitution. researchgate.netplos.org Future research should systematically explore its replacement with a wide array of functional groups. Introducing moieties such as azides, thiols, and substituted amines could generate libraries of novel compounds for biological screening or as precursors for advanced materials.
Modification of Methyl Groups: The methyl groups at the 3 and 5 positions could be functionalized through radical halogenation or oxidation to introduce aldehydes, carboxylic acids, or halomethyl groups. These newly installed functionalities would serve as handles for further synthetic transformations, enabling the construction of complex molecular architectures.
Ring Functionalization: While the 4-position is dominated by the nitro group, exploring electrophilic or organometallic-mediated functionalization at the 2 and 6 positions could yield a new class of derivatives. This would allow for the introduction of substituents that can modulate the electronic properties and steric profile of the molecule.
The overarching goal is to move beyond its use as a simple intermediate and to develop a platform of "advanced" derivatives whose properties can be fine-tuned for specific applications.
Exploration of Novel Reactivity Patterns and Synthetic Pathways
While the nucleophilic substitution of the nitro group is a known reaction pathway for the parent 4-nitropyridine (B72724) N-oxide, a comprehensive exploration of the reactivity of the 3,5-dimethyl substituted version is still needed. researchgate.netplos.org Future work should focus on uncovering and harnessing novel reactivity patterns.
Catalytic Cross-Coupling Reactions: The nitro group can potentially be transformed into a more versatile coupling handle, such as a halide or triflate. This would open the door to a host of palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the direct attachment of aryl, vinyl, or alkynyl groups to the pyridine (B92270) core.
Light-Mediated Reactions: The reaction between 4-nitropyridine 1-oxide and piperidine (B6355638) is known to be accelerated by ultraviolet light. lgcstandards.com Investigating the photochemistry of 3,5-dimethyl-4-nitropyridine 1-oxide could reveal novel light-catalyzed pathways for C-N or C-C bond formation, offering a green alternative to thermally driven processes.
Reduction Chemistry: The reduction of the nitro group to an amine is a fundamental transformation. acs.org However, exploring partial reduction to the nitroso or hydroxylamine (B1172632) stage could provide access to unique intermediates for further synthesis, such as the formation of azo or azoxy compounds. labproinc.com
A summary of potential reaction pathways for future exploration is presented below.
| Reaction Type | Reagents/Conditions | Potential Products | Research Goal |
| Nucleophilic Substitution | Various Nucleophiles (Nu⁻) | 4-Nu-3,5-dimethylpyridine 1-oxide | Library synthesis, functional materials |
| Cross-Coupling | (Post-modification) Pd/Cu/Ni catalysts | 4-Aryl/Alkenyl-3,5-dimethylpyridine 1-oxide | Complex molecule construction |
| Photochemical Reaction | UV light, nucleophiles | Photo-substituted products | Green synthesis, novel reactivity |
| Selective Reduction | Mild reducing agents | 4-Nitroso/Hydroxylamino derivatives | Access to novel intermediates |
Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques
A profound understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and predicting new reactivity. Modern spectroscopic and computational tools are poised to provide unprecedented insight into the behavior of this compound.
Computational Modeling: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates. Such studies, similar to those performed on the parent 4-nitropyridine N-oxide, can elucidate the electronic effects of the dimethyl substitution on the reactivity of the nitro group and the N-oxide functionality. acs.orgnih.gov Computational analysis of the N-O bond dissociation enthalpy can also provide insights into its stability and potential for radical reactions. nih.gov
Advanced Spectroscopy: In-situ spectroscopic techniques, such as ReactIR or process NMR, can monitor reactions in real-time to identify transient intermediates and build detailed kinetic profiles. For complex reaction mixtures, 2D NMR techniques (COSY, HSQC, HMBC) will be invaluable for definitive structure elucidation of novel products and byproducts.
Crystallographic Studies: Obtaining single-crystal X-ray structures of the parent compound and its derivatives will provide precise information on bond lengths, bond angles, and intermolecular interactions. This data is essential for validating computational models and understanding structure-property relationships, particularly for applications in materials science. nih.gov
Targeted Applications in Emerging Areas of Materials Science and Chemical Biology
The true future potential of this compound lies in its application in cutting-edge fields beyond its current use. Its unique electronic structure makes it an attractive candidate for several emerging areas.
Materials Science: The related compound, 3-methyl-4-nitropyridine (B157339) N-oxide (POM), is a commercially significant organic material for nonlinear optics (NLO), used for second-harmonic generation (SHG). acs.org The combination of a strong donor (N-oxide) and acceptor (nitro group) on a conjugated ring system is key to this property. Future research should focus on synthesizing this compound and its derivatives to evaluate their NLO properties. The additional methyl group, compared to POM, could favorably alter crystal packing and phase-matching properties, potentially leading to superior NLO materials. nih.gov
Chemical Biology: The parent compound, 4-nitropyridine-N-oxide (NPO), is a known inhibitor of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa. researchgate.netplos.org Quorum sensing is a cell-to-cell communication system that regulates virulence and biofilm formation, making it a prime target for novel anti-infective therapies. nih.govnih.gov NPO has been shown to interrupt this system by minimizing the formation of the LasR/autoinducer complex and by physically altering surfaces to reduce bacterial attachment. researchgate.net The 3,5-dimethyl derivative has not been explored in this context. Future studies should investigate its potential as a more potent or selective quorum sensing inhibitor. The methyl groups may enhance binding to the LasR receptor protein or improve pharmacokinetic properties, offering a new tool to combat bacterial resistance. mdpi.comtcichemicals.com
Development of Sustainable and Economically Viable Synthetic Processes
While this compound is a commercial chemical, improving the sustainability of its production remains a critical challenge. The traditional synthesis often involves harsh reagents like fuming nitric acid.
Green Nitrating Agents: Significant progress has been made by replacing nitric acid with potassium nitrate (B79036) in concentrated sulfuric acid. nih.gov This patented method dramatically reduces the evolution of toxic brown nitrogen oxide fumes, creating a safer and more environmentally friendly operating environment. nih.gov Further research should focus on optimizing this process, perhaps by exploring catalytic systems or alternative solid acid catalysts to reduce the reliance on large quantities of sulfuric acid.
A comparison of traditional and improved synthetic methods is outlined below.
| Parameter | Traditional Method | Improved Method |
| Nitrating Agent | Fuming/Concentrated Nitric Acid | Potassium Nitrate (KNO₃) |
| Byproducts | Large volumes of NOx fumes | Reduced NOx evolution |
| Operating Environment | Hazardous, corrosive | Friendlier, safer |
| Reaction Time | Variable | Can be significantly shortened |
| Environmental Impact | High | Reduced |
Continuous Flow Chemistry: Migrating the synthesis from batch reactors to continuous flow systems could offer superior control over reaction parameters, particularly for the highly exothermic nitration step. acs.org Flow chemistry can enhance safety, improve consistency, and allow for easier scale-up.
Waste Reduction and Recycling: Developing methods to recycle the sulfuric acid used in the nitration process would significantly improve the economic viability and reduce the environmental footprint of the synthesis. acs.org
By focusing on these areas, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a versatile platform for innovation in medicine, materials, and sustainable chemistry.
Q & A
Basic: What spectroscopic methods are recommended for structural elucidation of 3,5-Dimethyl-4-nitropyridine 1-oxide, and what key spectral features should be observed?
Methodological Answer:
The structural confirmation of this compound (CAS 14248-66-9) requires a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
- 1H NMR : Expect signals for the methyl groups (δ ~2.5 ppm, singlet for two equivalent CH₃ groups) and aromatic protons (δ ~8.0–8.5 ppm for pyridine ring protons). The nitro group and N-oxide moiety deshield adjacent protons .
- 13C NMR : Peaks for methyl carbons (~20–25 ppm), pyridine carbons (~120–150 ppm), and the nitro group carbon (~150 ppm) .
- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and N-O stretch (~1250–1300 cm⁻¹) .
High-Resolution Mass Spectrometry (HRMS) is critical for verifying molecular weight (theoretical: 168.15 g/mol; observed: 168.15 ± 0.01) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
Safety measures are based on its classification as a laboratory chemical with potential hazards (e.g., irritant or reactive properties):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation .
- Storage : Store in a cool, dry place away from reducing agents or strong acids. Stability data suggest no decomposition under inert atmospheres .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can chromatographic techniques be applied to assess the purity of this compound, and what are common impurities?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) is optimal for purity analysis.
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm .
| Parameter | Value |
|---|---|
| Retention Time | ~6.2 min |
| Purity Threshold | >98% (area %) |
| Common Impurities | Unreacted 3,5-dimethylpyridine, nitration byproducts |
Advanced: What mechanistic insights explain the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
The electron-withdrawing nitro group and N-oxide moiety direct electrophilic attacks to specific positions:
- N-Oxide : Enhances aromatic ring polarization, making the 2- and 6-positions more reactive toward electrophiles like nitrating agents .
- Steric Effects : Methyl groups at 3- and 5-positions hinder substitution at adjacent positions, favoring regioselectivity.
Experimental studies on analogous pyridine N-oxides show that reactions with HNO₃/H₂SO₄ yield nitro derivatives at the para position to the N-oxide .
Advanced: How is this compound utilized as a synthetic intermediate in pharmaceutical development?
Methodological Answer:
This compound is a key precursor in synthesizing proton pump inhibitors (e.g., esomeprazole).
- Role : Serves as a nitro-substituted intermediate in the formation of sulfoxide moieties .
- Control in API Synthesis : Its presence as an impurity (e.g., in esomeprazole) is monitored via HPLC to ensure compliance with ICH guidelines (<0.1% w/w) .
Basic: What are the critical physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Melting Point | Not reported; analogs: 136–138°C (e.g., 3-Methyl-4-nitropyridine N-oxide) | |
| Solubility | Moderate in DMSO, methanol |
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR shifts) arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for NMR) .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
